molecular formula C11H20FN3 B11747759 1-(2-fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-3-amine

1-(2-fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-3-amine

Cat. No.: B11747759
M. Wt: 213.30 g/mol
InChI Key: SVGGOWSONPIIJU-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a pentyl chain attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Alkylation: The methyl and pentyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-3-amine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group may enhance the compound’s ability to interact with biological molecules, leading to various effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-amine: Lacks the pentyl group, which may affect its biological activity and chemical properties.

    1-(2-Fluoroethyl)-4-methyl-N-ethyl-1H-pyrazol-3-amine: Has a shorter alkyl chain, potentially leading to different interactions and effects.

    1-(2-Fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine: The propyl group may influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H20FN3

Molecular Weight

213.30 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methyl-N-pentylpyrazol-3-amine

InChI

InChI=1S/C11H20FN3/c1-3-4-5-7-13-11-10(2)9-15(14-11)8-6-12/h9H,3-8H2,1-2H3,(H,13,14)

InChI Key

SVGGOWSONPIIJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NN(C=C1C)CCF

Origin of Product

United States

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